molecular formula C19H16N4O B2533062 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1396874-72-8

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2533062
CAS RN: 1396874-72-8
M. Wt: 316.364
InChI Key: CQJOMOOQRLHBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide, also known as N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(1H-pyrrol-1-yl)benzamide:

Anticancer Agents

This compound has shown potential as an anticancer agent due to its ability to inhibit various kinases involved in cancer cell proliferation. Pyrazolo[1,5-a]pyridine derivatives are known for their kinase inhibitory activity, which can be crucial in developing targeted cancer therapies . Research has focused on its efficacy against specific cancer types, including breast and lung cancers.

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. The compound’s structure allows it to interact with inflammatory pathways, potentially reducing inflammation and associated symptoms. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Agents

The compound has also been explored for its antimicrobial properties. Its unique structure enables it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it effective against a range of bacterial strains. This application is particularly important in the context of rising antibiotic resistance .

Neurological Disorders

Research has indicated that this compound may have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is of significant interest .

Cardiovascular Diseases

The compound’s potential in treating cardiovascular diseases has been explored due to its ability to modulate various signaling pathways involved in heart function. It may help in managing conditions such as hypertension and atherosclerosis by influencing vascular smooth muscle cell proliferation and reducing oxidative stress .

Antiviral Applications

This compound has shown promise as an antiviral agent. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes or proteins. This application is particularly relevant for developing treatments against viruses such as HIV, hepatitis, and influenza .

Diabetes Management

The compound has been studied for its potential in managing diabetes. It may help regulate blood glucose levels by influencing insulin signaling pathways and improving insulin sensitivity. This makes it a candidate for developing new diabetes treatments .

Antioxidant Properties

Finally, the compound’s antioxidant properties have been investigated. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing and managing various oxidative stress-related diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h1-12,14H,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOMOOQRLHBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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